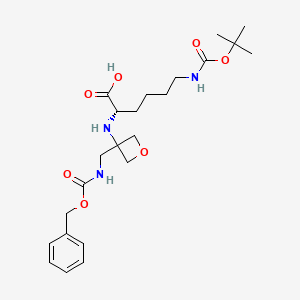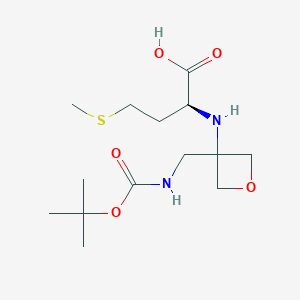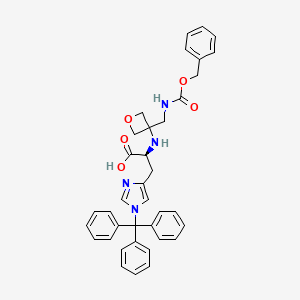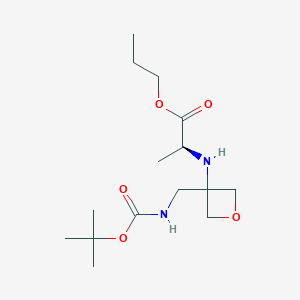
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine is a synthetic compound of significant interest in the fields of organic chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine typically involves several key steps:
Formation of the Oxetane Ring: : This can be achieved through a cyclization reaction involving a dihalide precursor and a suitable base under reflux conditions.
Attachment of the Benzyloxycarbonyl Group: : The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling to L-lysine: : The modified oxetane is then coupled to a protected form of L-lysine using standard peptide coupling reagents like carbodiimides.
Industrial Production Methods
Industrial-scale synthesis of this compound would involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, efficient solvent systems, and robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the benzyloxycarbonyl group.
Reduction: : Reduction reactions can target the benzyloxycarbonyl group, potentially leading to the removal of protecting groups.
Substitution: : The oxetane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or Jones reagent.
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: : Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The reactions typically lead to modified lysine derivatives, potentially with altered functional groups that can be used for further synthetic applications.
Scientific Research Applications
In Chemistry
Building Blocks: : Used as building blocks for the synthesis of more complex molecules in organic synthesis.
In Biology
Protease Inhibitors: : The compound's unique structure allows it to function as a potential inhibitor of proteases, enzymes that break down proteins.
In Medicine
Drug Development: : Investigated for its potential as a scaffold for developing new therapeutic agents due to its stability and bioactivity.
In Industry
Specialty Chemicals: : Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes and proteins. The oxetane ring and benzyloxycarbonyl group can interact with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This makes it a valuable tool in studying enzyme mechanisms and in the design of enzyme inhibitors.
Comparison with Similar Compounds
Compared to other lysine derivatives:
N2-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-N6-(tert-butoxycarbonyl)-L-lysine: stands out due to its unique oxetane ring, which imparts distinct reactivity and stability.
Similar compounds: N6-(tert-butoxycarbonyl)-L-lysine, N2-(benzyloxycarbonyl)-L-lysine.
Properties
IUPAC Name |
(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N3O7/c1-22(2,3)33-21(30)24-12-8-7-11-18(19(27)28)26-23(15-31-16-23)14-25-20(29)32-13-17-9-5-4-6-10-17/h4-6,9-10,18,26H,7-8,11-16H2,1-3H3,(H,24,30)(H,25,29)(H,27,28)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKYPKXHPQCTFO-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC1(COC1)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B8050412.png)
![5-{[(Benzyloxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8050424.png)
![Methyl 5-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8050431.png)
![4-(Fluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8050434.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8050435.png)
![Tert-butyl (5-(hydroxymethyl)bicyclo[3.2.2]nonan-1-yl)carbamate](/img/structure/B8050438.png)
![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B8050446.png)
![tetrahydro-1'H-spiro[oxetane-3,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B8050462.png)
![(S)-6-benzyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050478.png)
![(S)-6-phenyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050482.png)


![2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]acetic acid propyl ester](/img/structure/B8050509.png)

